molecular formula C17H19ClN2O3S B11017023 6-({[2-(3-Chlorophenyl)-1,3-thiazol-4-yl]acetyl}amino)hexanoic acid

6-({[2-(3-Chlorophenyl)-1,3-thiazol-4-yl]acetyl}amino)hexanoic acid

Cat. No.: B11017023
M. Wt: 366.9 g/mol
InChI Key: QSUJHVADEQZITL-UHFFFAOYSA-N
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Description

6-({[2-(3-Chlorophenyl)-1,3-thiazol-4-yl]acetyl}amino)hexanoic acid is a synthetic organic compound characterized by its unique structure, which includes a thiazole ring, a chlorophenyl group, and a hexanoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-({[2-(3-Chlorophenyl)-1,3-thiazol-4-yl]acetyl}amino)hexanoic acid typically involves multiple steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of a thioamide with an α-haloketone.

    Attachment of the Chlorophenyl Group: The chlorophenyl group is introduced via a nucleophilic aromatic substitution reaction.

    Acetylation: The thiazole derivative is then acetylated using acetic anhydride.

    Coupling with Hexanoic Acid: The final step involves coupling the acetylated thiazole derivative with hexanoic acid using a coupling reagent such as dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to ensure high purity and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like potassium carbonate (K2CO3).

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, 6-({[2-(3-Chlorophenyl)-1,3-thiazol-4-yl]acetyl}amino)hexanoic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.

Biology

In biological research, this compound can be used to study the interactions between small molecules and biological macromolecules. Its thiazole ring is known to interact with various enzymes and receptors, making it a valuable tool in biochemical assays.

Medicine

Medically, this compound has potential applications as a therapeutic agent. Its structure suggests it could act as an inhibitor of specific enzymes or receptors involved in disease pathways, making it a candidate for drug development.

Industry

In industry, this compound can be used in the production of specialty chemicals and advanced materials. Its stability and reactivity make it suitable for use in coatings, adhesives, and other high-performance materials.

Mechanism of Action

The mechanism of action of 6-({[2-(3-Chlorophenyl)-1,3-thiazol-4-yl]acetyl}amino)hexanoic acid involves its interaction with specific molecular targets. The thiazole ring can bind to metal ions or active sites of enzymes, inhibiting their activity. The chlorophenyl group can enhance binding affinity through hydrophobic interactions, while the hexanoic acid moiety can facilitate cellular uptake and distribution.

Comparison with Similar Compounds

Similar Compounds

    6-Aminohexanoic acid: A simpler analog without the thiazole and chlorophenyl groups, used in the treatment of bleeding disorders.

    2-(3-Chlorophenyl)-1,3-thiazole: Lacks the hexanoic acid moiety, used in various chemical syntheses.

    N-Acetyl-6-aminohexanoic acid: Similar structure but without the thiazole ring, used in biochemical research.

Uniqueness

6-({[2-(3-Chlorophenyl)-1,3-thiazol-4-yl]acetyl}amino)hexanoic acid is unique due to its combination of a thiazole ring, chlorophenyl group, and hexanoic acid moiety. This combination provides a distinct set of chemical properties, making it versatile for various applications in research and industry.

Properties

Molecular Formula

C17H19ClN2O3S

Molecular Weight

366.9 g/mol

IUPAC Name

6-[[2-[2-(3-chlorophenyl)-1,3-thiazol-4-yl]acetyl]amino]hexanoic acid

InChI

InChI=1S/C17H19ClN2O3S/c18-13-6-4-5-12(9-13)17-20-14(11-24-17)10-15(21)19-8-3-1-2-7-16(22)23/h4-6,9,11H,1-3,7-8,10H2,(H,19,21)(H,22,23)

InChI Key

QSUJHVADEQZITL-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)Cl)C2=NC(=CS2)CC(=O)NCCCCCC(=O)O

Origin of Product

United States

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